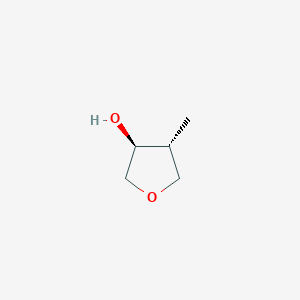

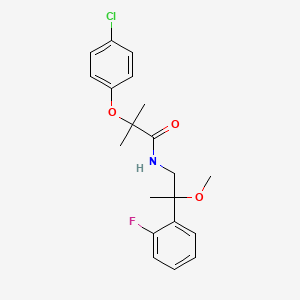

![molecular formula C20H16ClNO3 B3010190 6-氯-4-[(4-乙烯基苯基)甲氧基]喹啉-2-甲酸甲酯 CAS No. 1185125-31-8](/img/structure/B3010190.png)

6-氯-4-[(4-乙烯基苯基)甲氧基]喹啉-2-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Quinoline derivatives are a group of organic compounds that have been widely studied due to their versatile applications in many significant fields . They are designed and synthesized by chemists through new strategies and the synthesized molecules are screened for their efficacy against typical drugs in the market .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step procedures. For example, a novel candidate of pyrazole-bearing quinoline was synthesized through the Suzuki coupling reaction followed by deprotection .Molecular Structure Analysis

Quinoline is characterized by a double-ring structure that contains a benzene ring fused to pyridine at two adjacent carbon atoms . It displays different tautomeric forms between the carbonyl groups, CH2-3 and NH of the quinoline moiety .Chemical Reactions Analysis

Quinoline derivatives are synthesized using various methods. For instance, microwave irradiation has been used for the synthesis of quinoline scaffolds . This method is efficient, rapid, and can be implemented to increase atom economy .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific quinoline derivative would depend on its exact structure. For instance, 2-Chloro-6-methoxy-4-methyl-quinoline has a molecular weight of 207.66 .科学研究应用

合成和化学性质

- 各种喹啉衍生物的合成,包括与 6-氯-4-[(4-乙烯基苯基)甲氧基]喹啉-2-甲酸甲酯相关的衍生物,在药物研究中发挥着至关重要的作用。这些化合物通常作为药用活性化合物开发中的中间体 (Bänziger、Cercus、Stampfer 和 Sunay,2000)。

- 合成这些喹啉衍生物的途径通常涉及与各种取代基的复杂反应,展示了它们的化学多功能性和在药物开发中的潜力 (Manoj & Prasad,2010)。

在药物化学中的应用

- 喹啉衍生物,类似于 6-氯-4-[(4-乙烯基苯基)甲氧基]喹啉-2-甲酸甲酯,因其作为抗结核剂的潜力而受到研究。这些研究集中于这些化合物的抗结核活性,该活性可能受喹啉核上的不同取代基的影响 (Jaso、Zarranz、Aldana 和 Monge,2005)。

- 新型喹啉衍生物的合成和抗菌评价表明它们作为抗菌剂的潜力,突出了这些化合物在解决各种微生物感染中的相关性 (Kumar & Kumar,2021)。

在分子对接和抗病毒研究中的潜力

- 喹啉衍生物因其在分子对接研究中作为乙型肝炎病毒复制抑制剂的潜力而受到探索。这些发现强调了喹啉衍生物在抗病毒研究中的潜力 (Kovalenko 等人,2020)。

作用机制

The mechanism of action of quinoline derivatives can vary widely depending on their specific structure and the biological target. They have been found to exhibit various biological and pharmaceutical activities, such as anti-bacterial, anti-inflammatory, anti-microbial, anti-malarial, anti-HIV, anti-tubercular, and anti-cancer activities .

安全和危害

未来方向

The future directions in the field of quinoline derivatives research involve the development of more efficient synthesis methods and the exploration of their biological and pharmaceutical activities. Researchers are looking for innovative ways to decrease the usage of chemicals and solvents which are harmful to both human health and the environment .

属性

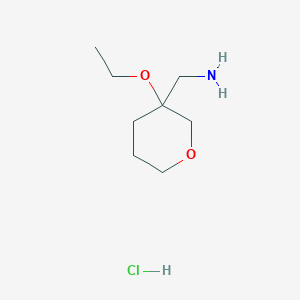

IUPAC Name |

methyl 6-chloro-4-[(4-ethenylphenyl)methoxy]quinoline-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16ClNO3/c1-3-13-4-6-14(7-5-13)12-25-19-11-18(20(23)24-2)22-17-9-8-15(21)10-16(17)19/h3-11H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHPFQOUOYKXHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC2=C(C=C(C=C2)Cl)C(=C1)OCC3=CC=C(C=C3)C=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

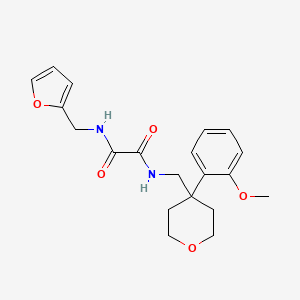

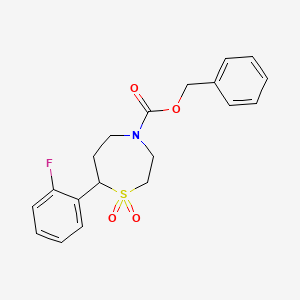

![4-fluoro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-phenylbenzenesulfonamide](/img/structure/B3010109.png)

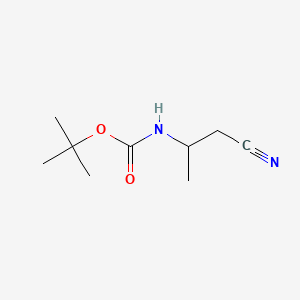

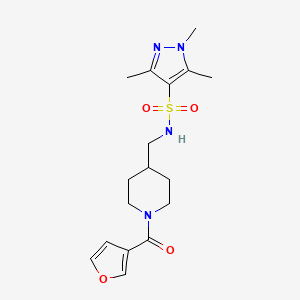

![Methyl pyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B3010114.png)

![Methyl 2-[[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]amino]-5-methoxybenzoate](/img/structure/B3010122.png)

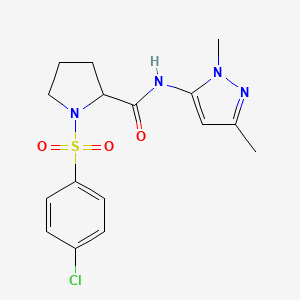

![2-(2,4-dichlorophenoxy)-N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B3010124.png)

![(1-Methoxycyclopropyl)methyl 9-oxo-3-oxabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B3010125.png)